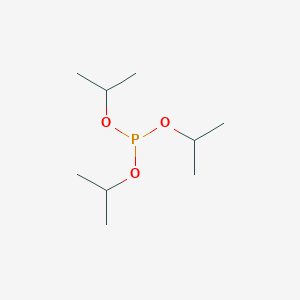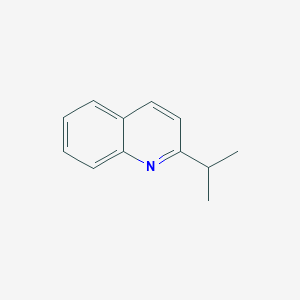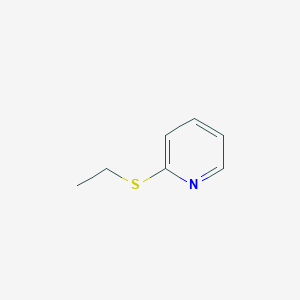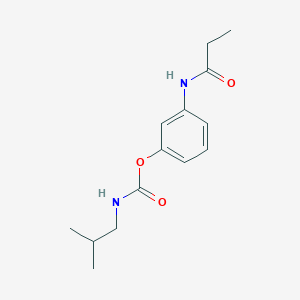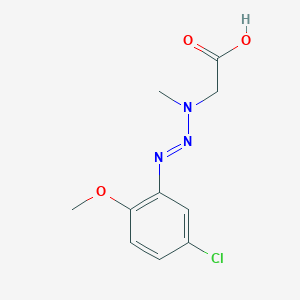
N-((5-Chloro-2-methoxyphenyl)azo)sarcosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-Chloro-2-methoxyphenyl)azo)sarcosine, also known as CLIO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a water-soluble molecule that can be easily synthesized and has a high affinity for binding to specific biomolecules.
Wirkmechanismus
N-((5-Chloro-2-methoxyphenyl)azo)sarcosine binds to specific biomolecules through a process called coordination chemistry. The molecule contains a metal center (iron oxide) that can interact with other molecules through coordination bonds. The resulting complex can be visualized using MRI as a contrast agent.
Biochemical and Physiological Effects:
N-((5-Chloro-2-methoxyphenyl)azo)sarcosine has been shown to have low toxicity and biocompatibility in vitro and in vivo studies. It is rapidly cleared from the body through the reticuloendothelial system (RES) and does not accumulate in major organs. N-((5-Chloro-2-methoxyphenyl)azo)sarcosine has also been shown to have anti-inflammatory effects and can modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-((5-Chloro-2-methoxyphenyl)azo)sarcosine is its ease of synthesis and functionalization. It can be easily modified to target specific biomolecules and can be used for a variety of applications. However, N-((5-Chloro-2-methoxyphenyl)azo)sarcosine has some limitations in terms of stability and shelf-life. The molecule can degrade over time and may require special storage conditions.
Zukünftige Richtungen
There are several future directions for N-((5-Chloro-2-methoxyphenyl)azo)sarcosine research. One potential application is in the development of targeted drug delivery systems. N-((5-Chloro-2-methoxyphenyl)azo)sarcosine can be functionalized with drugs and targeted to specific cells or tissues. Another direction is in the development of theranostic agents, which combine imaging and therapy in a single molecule. N-((5-Chloro-2-methoxyphenyl)azo)sarcosine can be modified to deliver therapeutic agents and monitor their efficacy using MRI. Finally, N-((5-Chloro-2-methoxyphenyl)azo)sarcosine can be used for studying the dynamics of biological processes in vivo, such as cell migration and proliferation.
Conclusion:
In conclusion, N-((5-Chloro-2-methoxyphenyl)azo)sarcosine, or N-((5-Chloro-2-methoxyphenyl)azo)sarcosine, is a versatile molecule that has a wide range of applications in scientific research. Its ease of synthesis, high affinity for binding to specific biomolecules, and low toxicity make it an attractive candidate for drug delivery, imaging, and targeted therapy. Further research is needed to fully explore the potential of N-((5-Chloro-2-methoxyphenyl)azo)sarcosine in these areas.
Synthesemethoden
N-((5-Chloro-2-methoxyphenyl)azo)sarcosine can be synthesized using a simple one-step reaction between 5-chloro-2-methoxyaniline and sarcosine. The reaction takes place in the presence of a copper catalyst and sodium nitrite. The resulting product is purified using a silica gel column chromatography technique.
Wissenschaftliche Forschungsanwendungen
N-((5-Chloro-2-methoxyphenyl)azo)sarcosine has been extensively studied for its potential applications in biomedical imaging, drug delivery, and targeted therapy. It can be functionalized with different biomolecules such as antibodies, peptides, and proteins, to target specific cells or tissues. N-((5-Chloro-2-methoxyphenyl)azo)sarcosine has shown promising results in magnetic resonance imaging (MRI) as a contrast agent due to its high relaxivity. It has also been used for in vivo imaging of tumors, inflammation, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
120-04-7 |
|---|---|
Produktname |
N-((5-Chloro-2-methoxyphenyl)azo)sarcosine |
Molekularformel |
C10H12ClN3O3 |
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
2-[[(5-chloro-2-methoxyphenyl)diazenyl]-methylamino]acetic acid |
InChI |
InChI=1S/C10H12ClN3O3/c1-14(6-10(15)16)13-12-8-5-7(11)3-4-9(8)17-2/h3-5H,6H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
GTGAPSOELDTFTP-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)N=NC1=C(C=CC(=C1)Cl)OC |
Kanonische SMILES |
CN(CC(=O)O)N=NC1=C(C=CC(=C1)Cl)OC |
Andere CAS-Nummern |
120-04-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





